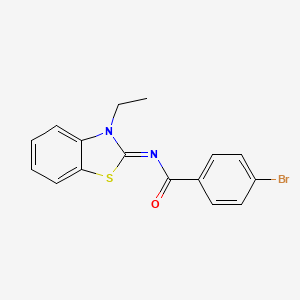
4-(Azetidine-3-carbonyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidine-3-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 . It is used in various fields including scientific research and drug discovery.
Synthesis Analysis
The synthesis of azetidines, which includes this compound, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: O=C(C1CNC1)N1CCOCC1.[H]Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.
Applications De Recherche Scientifique
1. Cyclodehydrohalogenation Studies
The study by Abdulla et al. (1971) explored the formation of 2-oxo-azetidine and 3-oxo-morpholines, providing insights into the structural aspects of morpholine derivatives. This research enhances understanding of the cyclodehydrohalogenation process and the formation of azetidine and morpholine compounds (Abdulla, Lahiri, Crabb, & Cahill, 1971).
2. Morpholine as Building Blocks in Drug Discovery
Feskov et al. (2019) designed and synthesized morpholine-based isosteres, including 4-(Azetidine-3-carbonyl)morpholine, as advanced building blocks for drug discovery. Their study underscores the potential of morpholines in lead optimization programs in medicinal chemistry (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
3. Synthesis of Bicyclic Azetidin-2-ones
Van Brabandt et al. (2006) reported the asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which are precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. Their work contributes to the synthesis methodologies of complex morpholine structures (Van Brabandt, Vanwalleghem, D’hooghe, & de Kimpe, 2006).
4. Novel Synthesis of Morpholine Derivatives
D’hooghe et al. (2006) presented a novel synthesis method for morpholine derivatives, demonstrating the versatility of morpholines in synthetic chemistry. Their work contributes to the expanding library of synthetic methodologies for morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
5. Recent Advances in Morpholine Synthesis
Palchykov and Chebanov (2019) reviewed recent advances in the synthesis of morpholines, highlighting their significance in natural products and biologically relevant compounds. This review provides a comprehensive overview of morpholine chemistry, relevant to researchers in organic and medicinal chemistry (Palchykov & Chebanov, 2019).
6. Anticoccidial Activities of Morpholine Derivatives
Liang et al. (2008) synthesized diaryl-(4-piperidinyl)-pyrrole derivatives with morpholine substitutions, assessing their potency as anticoccidial agents. This study demonstrates the application of morpholines in the development of veterinary pharmaceuticals (Liang, Qian, Feng, Fisher, Crumley, Darkin-Rattray, Dulski, Gurnett, Leavitt, Liberator, Misura, Samaras, Tamas, Schmatz, Wyvratt, & Biftu, 2008).
Orientations Futures
Propriétés
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSIUXXCOATIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)
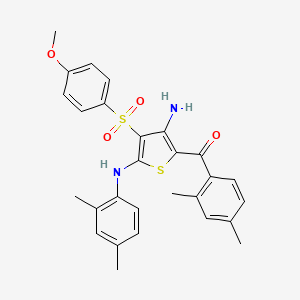
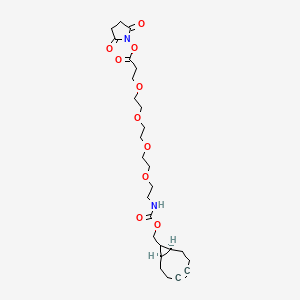
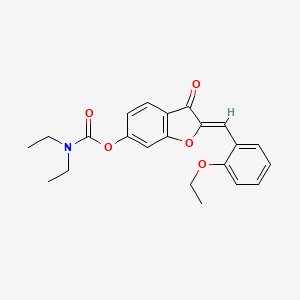
![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)

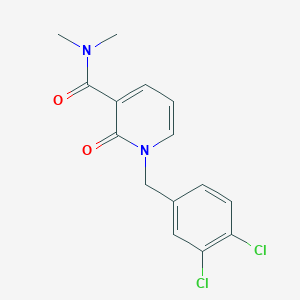
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
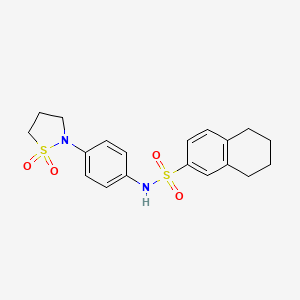
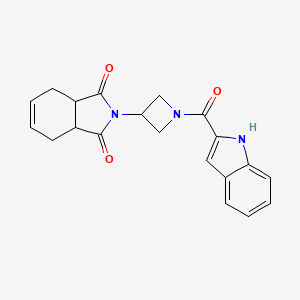
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
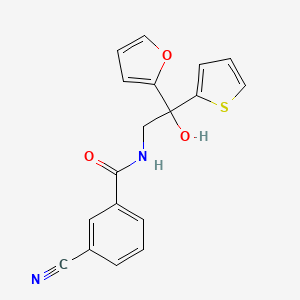
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
